4-Methyl-5-oxopentanenitrile

Descripción

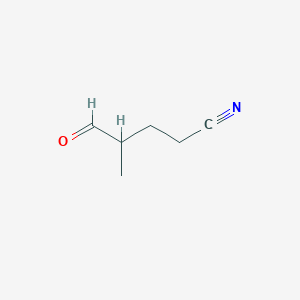

4-Methyl-5-oxopentanenitrile (CAS RN: 3619-38-3) is an organic compound with the molecular formula C₆H₉NO and an average molecular mass of 111.144 g/mol . Its structure features a five-carbon chain containing a ketone group at the fifth position and a nitrile group at the terminal end, with a methyl substituent at the fourth carbon. This compound is used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty chemicals due to its reactive nitrile and ketone functionalities .

Propiedades

Fórmula molecular |

C6H9NO |

|---|---|

Peso molecular |

111.14 g/mol |

Nombre IUPAC |

4-methyl-5-oxopentanenitrile |

InChI |

InChI=1S/C6H9NO/c1-6(5-8)3-2-4-7/h5-6H,2-3H2,1H3 |

Clave InChI |

WZGRZLPEJDJMAI-UHFFFAOYSA-N |

SMILES canónico |

CC(CCC#N)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

4,4-Dimethyl-5-oxopentanenitrile

- Molecular Formula: C₇H₁₁NO

- Molecular Weight : 125.17 g/mol

- Structural data (SMILES: CC(C)(CCC#N)C=O) highlight its branched aliphatic chain, which may influence solubility and boiling point .

5-(4-Fluorophenyl)-5-oxopentanoic Acid

- Molecular Formula : C₁₁H₉FO₃

- Molecular Weight : 210.20 g/mol

- Key Differences :

- Applications: Likely used in drug discovery, particularly for nonsteroidal anti-inflammatory agents or enzyme inhibitors.

5-(Methylsulfanyl)pentanenitrile

- Molecular Formula : C₆H₉NS

- Molecular Weight : 127.21 g/mol

- Key Differences: Replacement of the ketone group with a methylsulfanyl (-S-CH₃) moiety.

- Applications : May serve as a precursor for thioether-containing polymers or ligands in catalysis.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features | Potential Applications |

|---|---|---|---|---|---|

| 4-Methyl-5-oxopentanenitrile | C₆H₉NO | 111.14 | Nitrile, Ketone | Linear chain, methyl branch | Organic synthesis intermediates |

| 4,4-Dimethyl-5-oxopentanenitrile | C₇H₁₁NO | 125.17 | Nitrile, Ketone | Branched chain, two methyl groups | Stabilized intermediates |

| 5-(4-Fluorophenyl)-5-oxopentanoic Acid | C₁₁H₉FO₃ | 210.20 | Carboxylic Acid, Ketone | Fluorophenyl ring | Pharmaceutical agents |

| 5-(Methylsulfanyl)pentanenitrile | C₆H₉NS | 127.21 | Nitrile, Thioether | Sulfur incorporation | Catalysis, polymer chemistry |

Research Findings and Functional Insights

- Reactivity :

- The nitrile group in this compound facilitates nucleophilic additions (e.g., hydrolysis to amides or carboxylic acids), while the ketone enables condensation reactions .

- In contrast, the methylsulfanyl group in 5-(methylsulfanyl)pentanenitrile may participate in thiol-ene click chemistry or act as a leaving group in substitution reactions .

- Physicochemical Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.